molecular formula C19H21FN2O3 B8128435 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester

4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8128435
M. Wt: 344.4 g/mol
InChI Key: WFRSVJKZXPZNNT-UHFFFAOYSA-N
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Description

4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a fluorinated pyridine ring, a piperidine ring, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the reaction of 6-fluoropyridine-3-boronic acid with a suitable piperidine derivative under palladium-catalyzed cross-coupling conditions . The resulting intermediate is then subjected to esterification with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a fluorinated pyridine ring, a piperidine ring, and a benzyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

IUPAC Name

benzyl 4-[(6-fluoropyridin-3-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-18-7-6-17(12-21-18)24-13-16-8-10-22(11-9-16)19(23)25-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRSVJKZXPZNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CN=C(C=C2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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